2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-4-7-12-21-18(20(24)25)14-19(23)22-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13,18,21H,2-4,7,12,14H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAFHRUGLYZQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the hexylamino and naphthalen-2-ylamino groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Scientific Research Applications
2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related succinamic acid derivatives:
Key Observations :
- Lipophilicity: The hexyl and naphthyl groups in the target compound likely reduce water solubility compared to smaller substituents (e.g., anilino or hydroxy groups).
- Synthetic Pathways : Unlike ether-linked derivatives (e.g., S1–S9 in ), the target compound requires amidation of succinic anhydride with amines, which may involve challenges in regioselectivity or yield optimization.
- Biological Activity : Analogues like S1 exhibit anti-inflammatory properties, suggesting that the target compound’s aromatic/alkyl groups could modulate similar pathways .
Research Findings from Analogues
- Anti-Inflammatory Activity: Succinic acid derivatives with bulky substituents (e.g., adamantyl in S1) show notable anti-inflammatory effects, possibly due to steric hindrance modulating enzyme interactions .
- Sulfa Drug Analogues: 4-Anilino-4-oxobutanoic acid derivatives are precursors to sulfonamide drugs, highlighting the role of aromatic amines in antimicrobial activity .
- Solubility Trends: Hydroxy-substituted derivatives (e.g., (2R)-4-amino-2-hydroxy-4-oxobutanoic acid) exhibit higher aqueous solubility, whereas alkyl/aryl groups favor organic solvents .
Biological Activity
2-(Hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, with the CAS number 1047683-21-5, is a complex organic compound that has attracted attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.
Research indicates that this compound may interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors affecting cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Anticancer Activity : In vitro studies have shown that related naphthalene derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain naphthoquinones have demonstrated significant apoptotic activity in gastric cancer cell lines at concentrations as low as 5 µM .
Compound Cell Line Concentration Apoptotic Rate Naphthoquinone Derivative AGS Gastric Cancer 5 µM 40 - 60% - Mitochondrial Effects : Compounds similar to this compound have been shown to induce mitochondrial permeability transition pore opening, a critical event leading to apoptosis .
- Potential as Therapeutics : Due to its structural properties, this compound may serve as a precursor for developing new therapeutic agents targeting specific diseases.
Applications in Research
The potential applications of this compound span several fields:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biological Research : To study enzyme interactions and receptor binding mechanisms.
- Material Science : Its unique properties may allow for applications in developing new materials such as polymers or coatings.
Q & A
Basic: What are the recommended synthetic pathways for 2-(hexylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, and how can intermediates be verified?
Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
Aminoalkylation : Reacting a butanoic acid derivative with hexylamine under controlled pH (6.5–7.5) and temperature (50–60°C) to form the hexylamino intermediate .
Naphthylamine Conjugation : Introducing naphthalen-2-ylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
Oxidation : Final oxidation of the β-keto group using mild oxidizing agents (e.g., pyridinium chlorochromate) to stabilize the oxobutanoic acid moiety .
Intermediate Verification:
- HPLC-MS : Monitor reaction progress and confirm intermediate purity (>95%) .
- NMR Spectroscopy : Use - and -NMR to validate structural integrity (e.g., characteristic shifts for naphthyl protons at δ 7.3–8.5 ppm) .
Advanced: How do steric and electronic effects influence the reactivity of this compound in enzyme inhibition studies?
Answer:
The hexylamino group introduces steric bulk, potentially hindering binding to shallow enzyme pockets, while the naphthylamine moiety provides π-π stacking interactions with aromatic residues in active sites (e.g., tyrosine kinases) . Electronic effects from the oxobutanoic acid group enhance hydrogen-bonding capacity, critical for stabilizing transition states in enzyme-substrate complexes .
Methodological Consideration:
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase), prioritizing residues within 4 Å of the naphthyl group .
- Kinetic Assays : Compare values under varying pH (5.0–8.0) to assess protonation-dependent activity shifts .
Basic: What analytical techniques are critical for characterizing purity and structural stability?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~ 385.4 Da) and detect trace impurities .
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 1550 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
Data Interpretation Tip: Cross-validate results with elemental analysis (C, H, N within ±0.3% of theoretical values) to rule out hydration or solvation artifacts .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Discrepancies often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted naphthylamine) may skew IC values. Use preparative HPLC (C18 column, 70% acetonitrile/water) to isolate high-purity batches .
- Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) or temperature (25°C vs. 37°C) alter binding kinetics. Standardize protocols using WHO-recommended buffers .
- Metabolic Instability : Test compound stability in liver microsomes (e.g., rat S9 fraction) to identify rapid degradation pathways .
Basic: What are the solubility and formulation challenges for in vivo studies?
Answer:
The compound is poorly soluble in aqueous media (<0.1 mg/mL at pH 7.4). Strategies include:
- Co-solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration .
- Nanoparticle Encapsulation : Formulate with PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size <200 nm) to enhance bioavailability .
Stability Note: Avoid prolonged storage in polar solvents (e.g., methanol), which accelerate hydrolysis of the oxobutanoic acid group .
Advanced: How can computational methods optimize derivative design for enhanced pharmacokinetics?
Answer:
- QSAR Modeling : Correlate substituent logP values with plasma half-life (e.g., adding electron-withdrawing groups to the naphthyl ring reduces hepatic clearance) .
- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal permeability (Caco-2 P >5 × 10 cm/s) and low CYP3A4 inhibition .
- Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites and mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
